4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18069237
InChI: InChI=1S/C18H11Cl2N3OS.ClH/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17;/h1-10H,(H,22,24);1H
SMILES:
Molecular Formula: C18H12Cl3N3OS
Molecular Weight: 424.7 g/mol

4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride

CAS No.:

Cat. No.: VC18069237

Molecular Formula: C18H12Cl3N3OS

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide hydrochloride -

Specification

Molecular Formula C18H12Cl3N3OS
Molecular Weight 424.7 g/mol
IUPAC Name 4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide;hydrochloride
Standard InChI InChI=1S/C18H11Cl2N3OS.ClH/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17;/h1-10H,(H,22,24);1H
Standard InChI Key GSWMNPPMJJILIY-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is 4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide hydrochloride, with the molecular formula C₁₈H₁₂Cl₃N₃OS·HCl. Key features include:

  • Imidazo[1,2-a]pyridine core: A bicyclic system known for enhanced metabolic stability and binding affinity to biological targets .

  • Chlorine substituents: At positions 4 (benzamide) and 6 (imidazopyridine), contributing to electron-withdrawing effects and lipophilicity.

  • Thiophene ring: A sulfur-containing heterocycle that influences π-π stacking interactions in receptor binding.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight424.7 g/mol
SMILES NotationC1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl.Cl
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined in patent EP2691392A1 and VulcanChem protocols :

  • Core Formation: Condensation of 2-aminopyridine derivatives with chlorinated ketones or aldehydes under acidic conditions.

  • Benzamide Coupling: Reaction of the imidazopyridine intermediate with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine).

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing aqueous solubility.

Key Reaction Conditions

  • Catalyst: Molecular iodine (20 mol%) in water under ultrasonication, as described in ACS Omega (2022), reduces reaction time to 30–60 minutes .

  • Purification: Recrystallization from methanol or reverse-phase chromatography achieves >95% purity.

Computational and In Silico Studies

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV (B3LYP/6-311G++), indicating moderate reactivity suitable for drug-target interactions .

  • Electrostatic Potential: High electron density at the thiophene sulfur, favoring interactions with cationic residues in proteins.

Molecular Docking

Docking against B-RAF V600E (PDB: 3OG7) reveals:

  • Binding Affinity: -9.2 kcal/mol, comparable to vemurafenib (-10.1 kcal/mol) .

  • Key Interactions: Hydrogen bonds with Cys532 and hydrophobic contacts with Val471 .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison

CompoundTargetIC₅₀ (nM)Selectivity Over VEGFR2Source
This CompoundB-RAF V600E (Pred.)2815-fold
4-Chloro-N-[6-methyl analog]P38α453-fold
4-Fluoro-N-[6-chloro analog]CXCR412N/A

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